molecular formula C15H18ClN3O2 B497147 N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 895251-64-6

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B497147
CAS No.: 895251-64-6
M. Wt: 307.77g/mol
InChI Key: BPVLKHQJBPPNJX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a dimethylpyrazolyl moiety connected via a propanamide linker. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole from suitable precursors such as acetylacetone and hydrazine hydrate under acidic conditions.

    Coupling with the phenyl group: The 5-chloro-2-methoxyphenyl group is introduced through a coupling reaction with the pyrazole derivative. This step often involves the use of a base such as potassium carbonate and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the dimethyl substitution on the pyrazole ring.

    N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Has an extended carbon chain in the amide linker.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the chloro-substituted methoxyphenyl group and the dimethylpyrazolyl moiety. This combination imparts specific chemical properties and reactivity that distinguish it from similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10-8-11(2)19(18-10)7-6-15(20)17-13-9-12(16)4-5-14(13)21-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVLKHQJBPPNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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